Tiglylcarnitine
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Overview
Description
O-tiglylcarnitine is an O-acylcarnitine compound having trans-2-methyl-2-butenoyl (tiglyl) as the acyl substituent. It has a role as a human metabolite. It derives from a tiglic acid. It is a tautomer of a 2-ethylacryloylcarnitine.
Scientific Research Applications
Metabolic Biomarker Studies
Tiglylcarnitine is a key metabolite in various metabolic processes. In a study on mitochondrial acetoacetyl-CoA thiolase (T2) deficiency, this compound levels were analyzed to diagnose the deficiency in patients with varying degrees of T2 activity. The study found that urinary and blood spot acylcarnitine profiles under stable conditions have subtle abnormalities in T2-deficient patients with some residual activity, emphasizing the importance of this compound as a biomarker in metabolic disorders (Fukao et al., 2003).
Cancer Research
The role of this compound in cancer research is another area of interest. A study focusing on the antibiotic drug tigecycline highlighted its promising anticancer properties. Tigecycline's inhibitory effects on cancer depend on several activating signaling pathways and abnormal mitochondrial function in cancer cells. This review summarizes the cumulative anti-tumor evidence supporting tigecycline activity against different cancer types, including acute myeloid leukemia (AML), glioma, and non-small cell lung cancer (NSCLC) (Xu et al., 2016).
Metabolomics and Lung Carcinoma
An untargeted metabolomic method based on UPLC-QTOF/MS was used to determine dynamic metabolic alterations in the plasma of mice during the onset and development of lung carcinoma. This compound was identified as one of the dysregulated metabolites, highlighting its potential role as a biomarker in the metabolic profiling of lung carcinoma (Wu et al., 2018).
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
3-[(E)-2-methylbut-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H21NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3/b9-6+ |
InChI Key |
WURBQCVBQNMUQT-RMKNXTFCSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
SMILES |
CC=C(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CC=C(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Synonyms |
tiglylcarnitine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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